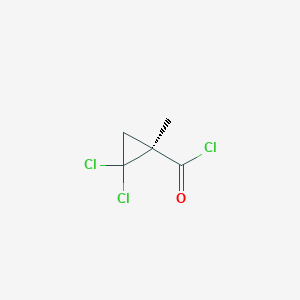
4-Pentenoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoyl fluoride is an organic compound with the molecular formula C5H7FO It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentenoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of fluorinating agents like DAST or SF4 is common, and the process may be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Pentenoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
4-Pentenoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Fluorinated compounds are often investigated for their potential as pharmaceuticals, and this compound may serve as a precursor in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-pentenoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, including the formation of carbon-fluorine bonds, which are of significant interest in medicinal chemistry and materials science.
Comparison with Similar Compounds
4-Pentenoic Acid: The non-fluorinated analog of 4-pentenoyl fluoride, which lacks the unique reactivity imparted by the fluorine atom.
4-Pentynoyl Fluoride: A similar compound with a triple bond, offering different reactivity and applications.
Fluorinated Carboxylic Acids: Other fluorinated carboxylic acids, such as trifluoroacetic acid, which share some reactivity characteristics but differ in structure and properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct reactivity and potential applications that are not shared by its non-fluorinated or non-alkene analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
719301-32-3 |
|---|---|
Molecular Formula |
C5H7FO |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
pent-4-enoyl fluoride |
InChI |
InChI=1S/C5H7FO/c1-2-3-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
MGDUKFZZYXUQKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
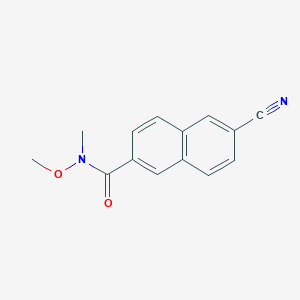

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)


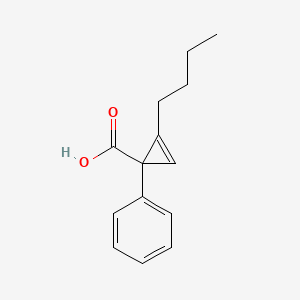
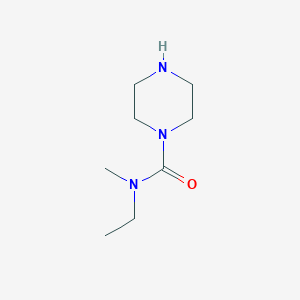

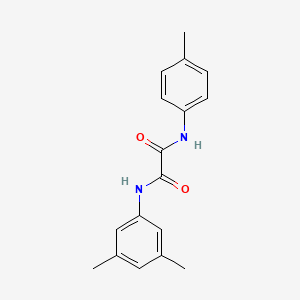
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
